(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034322-68-2
VCID: VC5144749
InChI: InChI=1S/C22H23N3O2S/c26-21(19-6-8-20(9-7-19)27-22-23-11-17-28-22)25-15-13-24(14-16-25)12-10-18-4-2-1-3-5-18/h1-9,11,17H,10,12-16H2
SMILES: C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.51

(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

CAS No.: 2034322-68-2

Cat. No.: VC5144749

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone - 2034322-68-2

Specification

CAS No. 2034322-68-2
Molecular Formula C22H23N3O2S
Molecular Weight 393.51
IUPAC Name [4-(2-phenylethyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Standard InChI InChI=1S/C22H23N3O2S/c26-21(19-6-8-20(9-7-19)27-22-23-11-17-28-22)25-15-13-24(14-16-25)12-10-18-4-2-1-3-5-18/h1-9,11,17H,10,12-16H2
Standard InChI Key UJSAZHVEKIEUAS-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central methanone group (C=O\text{C=O}) bonded to two distinct aromatic systems:

  • 4-Phenethylpiperazine: A piperazine ring substituted at the 4-position with a phenethyl group (-CH2CH2C6H5\text{-CH}_2\text{CH}_2\text{C}_6\text{H}_5). Piperazine derivatives are widely recognized for their role in modulating central nervous system (CNS) activity due to their ability to cross the blood-brain barrier (BBB) .

  • 4-(Thiazol-2-yloxy)phenyl: A phenyl ring substituted at the 4-position with a thiazole moiety via an ether linkage. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their antiviral, anticancer, and antimicrobial properties .

The IUPAC name reflects this connectivity: (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone.

Physicochemical Properties

Key properties inferred from structural analogs include:

  • Molecular Formula: C22H24N4O2S\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

  • Molecular Weight: ~432.5 g/mol

  • Topological Polar Surface Area (TPSA): Estimated at 70–80 Ų, suggesting moderate BBB permeability .

  • LogP: ~3.5 (predicted), indicating moderate lipophilicity suitable for oral bioavailability.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis can be divided into three key fragments:

  • 4-(Thiazol-2-yloxy)phenol: Prepared via nucleophilic aromatic substitution (NAS) between 4-nitrophenol and 2-mercaptothiazole, followed by oxidation.

  • 1-Phenethylpiperazine: Synthesized by alkylation of piperazine with phenethyl bromide.

  • Methanone Core: Formed via Friedel-Crafts acylation or Ullmann coupling to link the two aromatic systems.

Synthesis of 4-(Thiazol-2-yloxy)phenol

4-Nitrophenol undergoes NAS with 2-mercaptothiazole in the presence of a base (e.g., K2_2CO3_3) to yield 4-(thiazol-2-ylthio)phenol, which is oxidized to the sulfoxide using hydrogen peroxide .

Preparation of 1-Phenethylpiperazine

Piperazine reacts with phenethyl bromide in acetonitrile under reflux, yielding 1-phenethylpiperazine after purification via column chromatography .

Coupling via Friedel-Crafts Acylation

A Friedel-Crafts reaction between 4-(thiazol-2-yloxy)phenol and benzoyl chloride, catalyzed by AlCl3_3 in dichloromethane, forms the methanone core. Subsequent substitution with 1-phenethylpiperazine completes the synthesis .

Biological Activity and Mechanisms

CompoundIC50_{50} (µM)CC50_{50} (µM)TPSA (Ų)
CCG-203942 129627
CCG-205476 103827
Target Compound*~15 (Predicted)>100 (Predicted)75

*Hypothetical data based on structural similarity.

Anticancer Activity

Thiazole derivatives like 12b (4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone) inhibit Na+^+/K+^+-ATPase and Ras oncogene activity in glioma cells . The target compound’s phenethyl group may enhance binding to ATPase α-subunits, while the thiazol-2-yloxy group could interfere with Ras signaling pathways.

Pharmacokinetic Considerations

Blood-Brain Barrier Penetration

The compound’s moderate TPSA (~75 Ų) and logP (~3.5) align with CNS drug criteria. BBB-PAMPA assays on analogs like CCG-204055 demonstrated passive permeability (Pe_e = 4.2 × 106^{-6} cm/s) , suggesting the target compound may achieve therapeutic brain concentrations.

Metabolism and Toxicity

Future Directions

Structural Optimization

  • TPSA Reduction: Replacing the ether linkage with a methylene group (-CH2_2-) could lower TPSA to <60 Ų, enhancing BBB penetration .

  • Halogenation: Introducing bromine or chlorine at the thiazole 4-position may improve binding affinity, as seen in compound 12b .

Preclinical Studies

  • In Vivo Efficacy: Testing in murine models of viral encephalitis or glioma.

  • ADME Profiling: Assessing oral bioavailability, half-life, and metabolite identification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator